molecular formula C36H69NO3 B14496885 2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate CAS No. 63710-65-6

2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate

Cat. No.: B14496885
CAS No.: 63710-65-6
M. Wt: 563.9 g/mol
InChI Key: IULSKWDYZZEPIP-UHFFFAOYSA-N
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Description

2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a long alkyl chain and an amino-oxobutenoate group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate typically involves the reaction of tetradecyloctadecyl alcohol with 4-amino-4-oxobut-2-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to monitor and adjust reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino compounds. These products retain the core structure of this compound while exhibiting modified chemical properties.

Scientific Research Applications

2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Tetradecyloctadecyl 4-amino-4-oxobut-2-enoate: Known for its unique long alkyl chain and amino-oxobutenoate group.

    4-Oxo-4-phenylbut-2-enoates: These compounds share the oxobutenoate group but differ in their alkyl chain structure.

    Organotin (IV) complexes: These compounds have similar structural motifs but include tin atoms, leading to different chemical properties.

Uniqueness

This compound stands out due to its long alkyl chain, which imparts unique hydrophobic properties and influences its interactions with biological membranes and other molecules. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications.

Properties

CAS No.

63710-65-6

Molecular Formula

C36H69NO3

Molecular Weight

563.9 g/mol

IUPAC Name

2-tetradecyloctadecyl 4-amino-4-oxobut-2-enoate

InChI

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-34(33-40-36(39)32-31-35(37)38)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31-32,34H,3-30,33H2,1-2H3,(H2,37,38)

InChI Key

IULSKWDYZZEPIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)C=CC(=O)N

Origin of Product

United States

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